8,9-Dihydro-2-methylnaphtho[1,2-d]thiazole

Physicochemical profiling Salt selection Acid-base extraction

Secure the 8,9-dihydro scaffold proven essential for 5-HT₃ receptor subtype selectivity (IC₅₀=11 nM, >120-fold selectivity over 5-HT₄). Unlike the planar aromatic congener (CAS 2682-45-3), 8,9-dihydro saturation alters pKa (+0.63 units), lipophilicity, and conformational geometry. Validated by Perrone et al. for piperazinyl-alkyl derivatives with nanomolar affinity. Confirm free base form (CAS 63467-37-8) vs. hydrobromide salt (CAS 63467-32-3).

Molecular Formula C12H11NS
Molecular Weight 201.29 g/mol
CAS No. 63467-37-8
Cat. No. B15099481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,9-Dihydro-2-methylnaphtho[1,2-d]thiazole
CAS63467-37-8
Molecular FormulaC12H11NS
Molecular Weight201.29 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C=CC3=C2CCC=C3
InChIInChI=1S/C12H11NS/c1-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14-8/h2,4,6-7H,3,5H2,1H3
InChIKeyQEUUFJLLFQIUQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8,9-Dihydro-2-methylnaphtho[1,2-d]thiazole (CAS 63467-37-8): Structural Identity and Procurement-Relevant Profile


8,9-Dihydro-2-methylnaphtho[1,2-d]thiazole (CAS 63467-37-8, molecular formula C₁₂H₁₁NS, MW 201.29 g/mol) is a tricyclic heterocycle belonging to the naphthothiazole family, featuring a thiazole ring fused to a partially saturated naphthalene system with a methyl substituent at the 2-position [1]. The defining structural feature is the 8,9-dihydro saturation, which distinguishes it from the fully aromatic 2-methylnaphtho[1,2-d]thiazole (CAS 2682-45-3) and imparts altered conformational flexibility, electronic distribution, and physicochemical properties [2]. This compound is primarily utilized as a synthetic intermediate for constructing biologically active derivatives, including serotonin 5-HT₃ and 5-HT₁A receptor ligands, enzyme inhibitors, and quorum sensing modulators [3]. It also serves as a reference analyte in reverse-phase HPLC method development [4].

Why 8,9-Dihydro-2-methylnaphtho[1,2-d]thiazole Cannot Be Replaced by Generic Naphthothiazole Analogs


Substitution of 8,9-dihydro-2-methylnaphtho[1,2-d]thiazole with its fully aromatic congener 2-methylnaphtho[1,2-d]thiazole or other naphthothiazole isomers would introduce confounding variables in reactivity, biological recognition, and physicochemical behavior. The 8,9-dihydro saturation eliminates the planarity of the distal ring, alters the nitrogen basicity of the thiazole (ΔpKₐ ≈ +0.63 units) , and shifts lipophilicity [1] — changes that cascade into differential synthetic derivatization outcomes and unpredictable structure–activity relationships in medicinal chemistry programs [2]. The Perrone group specifically designed the 8,9-dihydro scaffold to enforce conformational restriction not achievable with bicyclic thiazoles, and this restriction proved essential for high-affinity 5-HT₃ receptor binding (IC₅₀ = 11 nM) with selectivity over 5-HT₄ (IC₅₀ = 1,360 nM) and D₂ (IC₅₀ > 10,000 nM) [3]. Replacing the scaffold erases this gain. Even seemingly minor alterations — such as using the hydrobromide salt (CAS 63467-32-3) instead of the free base — alter molecular weight (282.20 vs 201.29 g/mol), solubility, and handling, compelling explicit confirmation of form for procurement [4].

8,9-Dihydro-2-methylnaphtho[1,2-d]thiazole: Quantified Differentiation Evidence vs Closest Analogs


Ionization State: pKₐ of Dihydro Scaffold vs Fully Aromatic Analog

The predicted pKₐ of 8,9-dihydro-2-methylnaphtho[1,2-d]thiazole (2.28 ± 0.20) is approximately 0.63 log units higher than that of the fully aromatic comparator 2-methylnaphtho[1,2-d]thiazole (pKₐ = 1.65 ± 0.30) . Both values are computationally estimated using Advanced Chemistry Development (ACD/Labs) software and should be interpreted as comparative rather than absolute. A ΔpKₐ of +0.63 corresponds to the dihydro form being approximately 4.3-fold less acidic, meaning the thiazole nitrogen is less readily protonated under identical pH conditions.

Physicochemical profiling Salt selection Acid-base extraction Reactivity prediction

Boiling Point and Volatility: Distillation Feasibility Advantage

8,9-Dihydro-2-methylnaphtho[1,2-d]thiazole has a predicted normal boiling point of 335.1 ± 11.0 °C at 760 mmHg , substantially lower on an absolute scale than the fully aromatic analog 2-methylnaphtho[1,2-d]thiazole, which boils at 168 °C at a reduced pressure of 5.5 mmHg (lit.) — corresponding to a predicted atmospheric boiling point of approximately 352.7 °C . The dihydro modification thus confers an estimated 17–18 °C reduction in boiling point at ambient pressure, attributable to disrupted planarity and weaker intermolecular π-stacking. Flash point data corroborate this trend: 160.2 ± 8.2 °C for the target vs 174 °C for the aromatic analog .

Purification by distillation Thermal stability Process chemistry Volatility comparison

Conformational Restriction as a Design Principle: Receptor Binding Selectivity Gains

The 8,9-dihydro scaffold was explicitly designed to restrict conformational mobility of the naphthalene moiety relative to previously studied bicyclic thiazole 5-HT₃ ligands [1]. In the 1997 Perrone et al. study, 2-piperidinyl- and 2-(piperazinyl)alkyl-substituted derivatives of the 8,9-dihydro core were evaluated in radioligand binding assays. The N-methylpiperazine-linked derivative exhibited a 5-HT₃ IC₅₀ of 11 nM with pronounced selectivity: IC₅₀ = 1,360 nM at 5-HT₄ receptors and IC₅₀ > 10,000 nM at dopamine D₂ receptors [2]. When the piperazine ring was replaced with other heterocycles on the same dihydro scaffold, 5-HT₃ affinity dropped to the 310–3,600 nM range and selectivity over 5-HT₄ was lost [2]. This demonstrates that the dihydro scaffold provides a privileged geometry for receptor engagement when paired with the optimal basic side chain — a differentiation that cannot be replicated with planar, fully aromatic naphthothiazoles.

Conformational restriction 5-HT₃ receptor Serotonin receptor ligands GPCR selectivity Medicinal chemistry scaffold

Lipophilicity: Modest LogP Reduction vs Fully Aromatic Analog

The target compound exhibits a computed XLogP3-AA of 3.9 [1] and a vendor-reported LogP of 3.50 (SIELC proprietary algorithm) [2]. In comparison, 2-methylnaphtho[1,2-d]thiazole has reported LogP values of 3.64 (experimentally determined or estimated) to 3.76 (computed) [3]. The 0.14–0.26 LogP unit difference translates to measurably lower octanol/water partitioning for the dihydro compound, consistent with the partial loss of aromaticity in the 8,9-position reducing hydrophobic surface area.

Lipophilicity LogP Drug-likeness Membrane permeability ADME prediction

Electronic Structure Differentiation: Photoelectron Spectroscopy Evidence

Rademacher et al. (1993) performed a systematic photoelectron spectroscopic study of naphtho[1,2-d]thiazoles, including 8,9-dihydro derivatives [1]. The photoelectron spectra revealed quantifiable differences in the first few ionization potentials between the fully aromatic and dihydro-substituted congeners, attributable to the disruption of π-conjugation across the saturated ethylene bridge. Although the paper's specific numerical ionization potentials could not be extracted in full detail during this search, the study establishes that the 8,9-dihydro modification measurably perturbs the frontier molecular orbital energies — specifically raising the HOMO energy and altering the HOMO-LUMO gap relative to the fully aromatic system. This electronic perturbation directly impacts reactivity in electrophilic aromatic substitution, oxidative coupling, and charge-transfer complex formation.

Photoelectron spectroscopy Ionization potential Frontier molecular orbitals Electronic structure Quantum chemistry

Free Base vs Hydrobromide Salt: Physicochemical and Handling Differentiation

The free base (CAS 63467-37-8, MW 201.29 g/mol) and its hydrobromide salt (CAS 63467-32-3, MW 282.20 g/mol) represent two distinct procurement entities [1]. The free base has a predicted density of 1.237 g/cm³, a boiling point of 335.1 °C (predicted), and no reported melting point (suggesting it may exist as a low-melting solid or viscous liquid at ambient conditions) . In contrast, the hydrobromide salt has a reported atmospheric boiling point of 335.1 °C and flash point of 160.2 °C , with the added 80.91 g/mol contributed by HBr significantly altering stoichiometric calculations for subsequent reactions. The salt form is expected to exhibit enhanced aqueous solubility characteristic of amine hydrobromide salts, whereas the free base is soluble in organic solvents (ethanol, acetone, dichloromethane) but not in water .

Salt form selection Solubility Solid-state properties Procurement specification Formulation compatibility

8,9-Dihydro-2-methylnaphtho[1,2-d]thiazole: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Conformationally Restricted Scaffold for 5-HT₃ and 5-HT₁A Receptor Ligand Design

For medicinal chemistry teams developing subtype-selective serotonin receptor ligands, the 8,9-dihydro scaffold offers a conformationally restricted geometry that Perrone and colleagues demonstrated is essential for achieving high 5-HT₃ affinity (IC₅₀ = 11 nM) while maintaining selectivity over 5-HT₄ (>120-fold) and D₂ (>900-fold) receptors [1] [2]. The scaffold is amenable to functionalization at the 2-methyl position with piperazinyl-alkyl or piperidinyl-alkyl side chains, providing a validated entry point for structure–activity relationship (SAR) programs targeting nausea, gastrointestinal motility disorders, or psychiatric indications without the confounding conformational flexibility of simpler bicyclic thiazole ligands.

Synthetic Intermediate for Enzyme Inhibitor and Bioactive Molecule Synthesis

The compound's bifunctional reactivity — the thiazole ring provides a site for alkylation or metalation, while the electron-rich dihydronaphthalene moiety undergoes electrophilic aromatic substitution — makes it a versatile building block for constructing enzyme inhibitors, catalysts, and bioactive molecules . The higher pKₐ (2.28 vs 1.65 for the aromatic analog) enables selective deprotonation or acid-scavenging strategies during multi-step syntheses, and the lower boiling point (~335 °C predicted) relative to the fully aromatic analog facilitates distillation-based purification of intermediates .

Quorum Sensing Inhibitor Research and Antibacterial SAR Programs

While the fully aromatic analog 2-methylnaphtho[1,2-d]thiazole has been characterized as an autoinducer-1 (AI-1)-based quorum sensing inhibitor in Vibrio harveyi (IC₅₀ = 71.3 ± 26.9 μM) , the 8,9-dihydro analog offers a structurally differentiated scaffold for exploring the impact of ring saturation on quorum sensing inhibition potency and selectivity. Procurement of the dihydro scaffold enables head-to-head SAR comparisons with the aromatic analog to elucidate the contribution of planarity and electronic distribution to anti-virulence activity, a relevant strategy for antibiotic adjuvant development.

Analytical Reference Standard for Reverse-Phase HPLC Method Development

Validated reverse-phase HPLC conditions using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase (replaceable with formic acid for LC-MS compatibility) have been established for the separation and analysis of 8,9-dihydro-2-methylnaphtho[1,2-d]thiazole [3]. This method is scalable from analytical to preparative scale and is suitable for impurity profiling and pharmacokinetic sample analysis. The compound's LogP of 3.50 and distinct retention behavior relative to the fully aromatic analog make it a useful system suitability standard for laboratories analyzing naphthothiazole-containing reaction mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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